molecular formula C8H7N3O B1501226 1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 1142188-46-2

1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Katalognummer: B1501226
CAS-Nummer: 1142188-46-2
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: GYAYZHQFWDCAHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .


Synthesis Analysis

The synthesis of this compound involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This chemical modification leads to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring fused to a pyridine . The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly enhances its JAK3 inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its ability to inhibit JAK3 . The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Wissenschaftliche Forschungsanwendungen

Allosteric mGluR5 Antagonists

  • 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, closely related to 1H-pyrrolo[2,3-b]pyridine-5-carboxamide, have been identified as a new series of allosteric mGluR5 antagonists. These compounds have been optimized for in vitro potency and improved physico-chemical properties, including aqueous solubility (Koller et al., 2012).

Phosphodiesterase 4B (PDE4B) Inhibitors

  • A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. These compounds have shown significant inhibition of TNF-α release from macrophages and are considered promising leads for CNS diseases (Vadukoot et al., 2020).

Anti-Cancer Properties

  • Phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have shown excellent cytotoxic activity against several cancer cell lines. These compounds have been evaluated for their IC50 values against A549, PC-3, and MCF-7 cell lines, demonstrating significant potential as c-Met kinase inhibitors (Zhu et al., 2016).

ACC1 Inhibitors

  • The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been investigated for its potential as an ACC1 inhibitor. Novel derivatives of this compound have shown promising bioavailability and significant inhibition of malonyl-CoA, suggesting potential therapeutic applications for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Anti-Inflammatory Agent

  • 1-β-D-Ribo Furanosyl Pyridin-2-one-5-Carboxamide, a pyrimidine nucleoside, has been identified as an anti-inflammatory agent. This compound, structurally related to this compound, is used in treating adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).

Gastric Acid Secretion Inhibition

  • A series of 1H-pyrrolo[3,2-b]pyridines have been synthesized and shown to be potent inhibitors of gastric acid secretion. These compounds have been studied for their structure-activity relationship and anti-secretory activity (Palmer et al., 2008).

Wirkmechanismus

1H-pyrrolo[2,3-b]pyridine-5-carboxamide acts as an immunomodulator targeting JAK3 . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . Therefore, inhibiting JAK3 can be an effective strategy for treating immune diseases such as organ transplantation .

Safety and Hazards

While specific safety and hazards related to 1H-pyrrolo[2,3-b]pyridine-5-carboxamide are not detailed in the sources, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

1H-pyrrolo[2,3-b]pyridine-5-carboxamide and its derivatives are promising candidates for treating diseases such as cancer and immune diseases . Their potent activities against FGFR1, 2, and 3, and their ability to inhibit JAK3 make them attractive targets for future research and development .

Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-3-5-1-2-10-8(5)11-4-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYZHQFWDCAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672270
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142188-46-2
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methylbenzoic acid (22.4 mg) in 1-methyl-2-pyrrolidone (0.6 ml) were added 4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (42.8 mg) and 1-hydroxybenzotriazole (22.3 mg) Furthermore, 1M 1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide/1-methyl-2-pyrrolidone solution (0.225 ml) was added, and the mixture was stirred for 4 hours at 50° C. After being cooled, the reaction solution was directly purified by preparative HPLC system (10 mM-NH4HCO3+NH3 (pH=9.2):CH3CN=98:2 to 30:70). The active fraction was concentrated and dried to hardness to obtain 4-{[(3-exo)-8-(3-methylbenzoyl)-8-azabicyclo[3.2.1]oct-3-yl)amino]}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (34.8 mg) as a solid.
Quantity
22.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Quantity
42.8 mg
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide 1-methyl-2-pyrrolidone
Quantity
0.225 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (100 mg) was dissolved in 45% aqueous HBr (0.5 ml), and the mixture was refluxed for 1.5 hours. The reaction solution was cooled, and the obtained solid was collected by filtration and washed with water. The obtained solid was dissolved in dichloromethane and methanol, and purified by silica gel column chromatography (chloroform:methanol) to obtain 4-[5-bromoadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (85 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.